molecular formula C22H18BrFN2O3S B3000089 2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005300-22-0

2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B3000089
CAS No.: 1005300-22-0
M. Wt: 489.36
InChI Key: QCGSBYXDSFECPG-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a fluorine atom, a sulfonyl group, a benzamide group, and a tetrahydroquinoline group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). The presence of bromine and fluorine atoms could also introduce interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, as well as the sulfonyl, benzamide, and tetrahydroquinoline groups. These groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of bromine and fluorine atoms could affect the compound’s polarity and reactivity .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Related Compounds : Compounds structurally related to 2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been synthesized, incorporating functional groups that show potential for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds were confirmed by spectral data and have been screened for various biological activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Rhodium-Catalyzed Synthesis : Research involving the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are structurally related to the compound , used rhodium-catalyzed methods. This synthesis creates a bromonium ylide, suggesting potential for further chemical modification and applications (He et al., 2016).

Anticancer Properties

  • Cytotoxic Activity in Cancer Research : Certain phenylaminosulfanyl-1,4‐naphthoquinone derivatives, structurally related to the query compound, displayed potent cytotoxic activity against human cancer cell lines. They induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Antiviral Applications

  • Antiviral Activity Screening : Novel quinazolin-4(3H)-ones, structurally related to the compound, were synthesized and showed promising antiviral properties against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona viruses (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Antimicrobial Properties

  • Evaluation as Antimicrobial Agents : Fluorine-containing compounds, closely related to the query compound, were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Certain derivatives showed remarkable antimicrobial potency, suggesting potential use in combating microbial infections (Desai, Vaghani, & Shihora, 2013).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

2-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSBYXDSFECPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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